

Application Notes and Protocols for In Vitro Studies with Ioversol

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Compound of Interest

Compound Name: Ioversol

Cat. No.: B029796

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Introduction

Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as angiography and computed tomography. Its application in in vitro research is expanding, necessitating standardized protocols for its preparation, dilution, and use in cell-based assays. These application notes provide detailed methodologies for utilizing **Ioversol** in in vitro studies, focusing on cytotoxicity and apoptosis assays.

Data Presentation: Quantitative Effects of Ioversol on Cell Viability

The following table summarizes the quantitative data on the effects of **Ioversol** on endothelial cell viability.

Cell Type	Assay	Parameter	loversol Concentration (mg/ml)	Effect
Endothelial Cells	Cell Viability	IC50	2.5 - 50	50% decrease in cell viability[1]
Endothelial Cells	Apoptosis Assay	Apoptosis Induction	12.5 - 50.0	Notable increase in total apoptotic cells[1]

Experimental Protocols

Preparation of loversol Stock Solution

Materials:

- **loversol** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Sterile-filtered pipette tips

Protocol:

- **Determine the Desired Stock Concentration:** A common stock concentration for in vitro studies is 100 mg/mL in DMSO.
- **Weighing loversol:** In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of **loversol** powder.
- **Dissolving in DMSO:** Add the appropriate volume of DMSO to the **loversol** powder to achieve the desired stock concentration. For example, to prepare a 100 mg/mL stock solution, dissolve 100 mg of **loversol** in 1 mL of DMSO.

- **Complete Dissolution:** Vortex the solution thoroughly until the **loversol** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- **Sterilization:** While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm sterile syringe filter.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Dilution of loversol for In Vitro Assays

Materials:

- **loversol** stock solution
- Complete cell culture medium appropriate for the cell line being used
- Sterile microcentrifuge tubes or 96-well plates
- Sterile-filtered pipette tips

Protocol:

- **Thaw Stock Solution:** Thaw an aliquot of the **loversol** stock solution at room temperature.
- **Intermediate Dilutions (if necessary):** For creating a range of working concentrations, it is often convenient to first prepare an intermediate dilution of the stock solution in complete cell culture medium.
- **Working Concentrations:** Prepare the final working concentrations by diluting the stock or intermediate solution directly into the cell culture medium. For example, to prepare a 50 mgI/mL working solution from a 100 mg/mL stock, you would perform a 1:2 dilution. Ensure the final concentration of DMSO in the culture medium is low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity.

- Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of **loversol** used in the experiment.

In Vitro Cytotoxicity Assay using MTT

Materials:

- Cells of interest (e.g., endothelial cells)
- Complete cell culture medium
- 96-well clear-bottom cell culture plates
- **loversol** working solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Plate reader capable of measuring absorbance at 570 nm

Protocol:

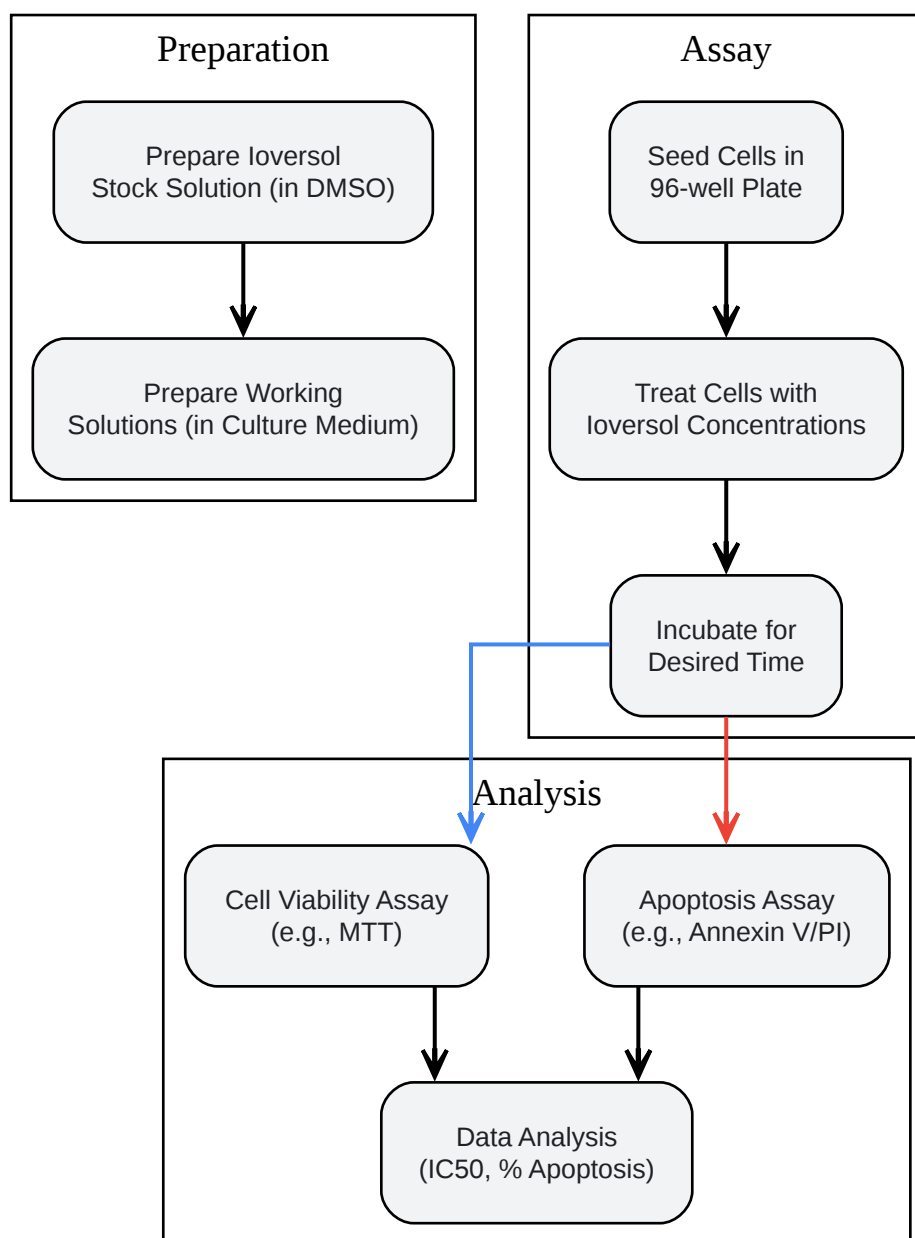
- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
- Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of **loversol**. Include untreated and vehicle-treated cells as controls.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

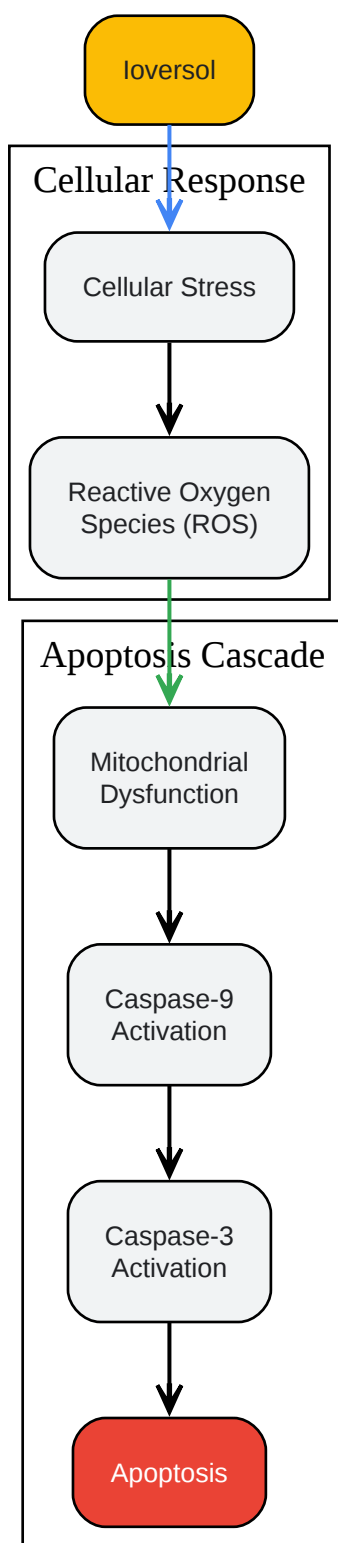
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value (the concentration of **loversol** that inhibits cell growth by 50%).

Signaling Pathway and Experimental Workflow

Visualization

Experimental Workflow for **loversol** In Vitro Cytotoxicity and Apoptosis Assays





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References

- 1. In vitro investigation the effects of iodinated contrast media on endothelial cell viability, cell cycle, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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